trans-Hexahydroisobenzofuran-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of trans-Hexahydroisobenzofuran-1,3-dione derivatives and related compounds involves various methods, including enzyme- and Lewis acid-catalyzed reactions, chemoselective one-pot procedures, and domino protocols. For instance, Asta et al. (2013) describe a combination of enzyme- and Lewis acid-catalyzed reactions for the synthesis of dihydrobenzofuran-4(5H)-ones, showcasing a method starting from 2,5-dimethylfuran and 1,3-cyclohexanediones (Asta et al., 2013). Similarly, Mahdavinia et al. (2014) developed a chemoselective one-pot procedure for the preparation of isobenzofuran-1,2′-pyrrole derivatives via oxidative cleavage of dihydroxyindeno[1,2-b]pyrroles (Mahdavinia et al., 2014).
Molecular Structure Analysis
The molecular structure of trans-Hexahydroisobenzofuran-1,3-dione and its derivatives can be analyzed through various spectroscopic techniques. These analyses provide insights into the stereochemistry and structural features critical for its reactivity and potential applications. For example, the stereocontrolled synthesis and X-ray structural analyses of cis- and trans-hexahydro-ethanophenanthrene-diones offer detailed insights into the molecular structure of closely related compounds (Sinha et al., 1983).
Chemical Reactions and Properties
Trans-Hexahydroisobenzofuran-1,3-dione participates in various chemical reactions, including palladium-catalyzed one-step syntheses, cyclocondensation reactions, and multistep synthesis processes. These reactions demonstrate its versatility in organic synthesis. For example, Worlikar and Larock (2008) reported a palladium-catalyzed aminocarbonylation producing isoindole-1,3-diones, highlighting the compound's utility in synthesizing important heterocycles (Worlikar & Larock, 2008).
Scientific Research Applications
Stereoselective Synthesis Trans-Hexahydroisobenzofuran-1,3-dione has been utilized in stereoselective synthesis processes. For instance, a domino protocol was developed for the stereoselective synthesis of trans-2,3-dihydrobenzofurans and cis-5,6-dihydrofuro[2,3-d]pyrimidines from reactions involving cyclic 1,3-diketones. This method presumably operates via a domino Michael addition-proton exchange-annulation via intramolecular displacement sequence, demonstrating the versatility of trans-Hexahydroisobenzofuran-1,3-dione in facilitating complex chemical transformations (Vinosha et al., 2012).
Bioactivity and Antioxidant Activity Research has been conducted on the functionalization of isobenzofuran-1,3-dione to obtain isoindoline-1,3-dione derivatives. These derivatives were then subjected to bioactivity screening through methods such as molecular docking and cytotoxicity against specific cell lines. For example, certain isoindoline-1,3-dione derivatives showcased notable antioxidant activity and exhibited binding energy with caspase-3 protein. This indicates the potential of trans-Hexahydroisobenzofuran-1,3-dione derivatives in biomedical applications, particularly concerning antioxidant properties and their interaction with specific proteins (Santhosh Kumar et al., 2019).
Green Chemistry Applications Trans-Hexahydroisobenzofuran-1,3-dione derivatives have also been synthesized through green chemistry approaches. A notable instance is the synthesis of trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones using a green and efficient protocol. This method highlights the compound's role in sustainable chemistry, offering a high-yield, solvent-free, and environmentally friendly synthesis pathway (Salari et al., 2017).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the hazard statements H317, H318, and H334 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing contaminated clothing before reuse (P363), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGBJKUEZFXGO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449118 | |
Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Hexahydroisobenzofuran-1,3-dione | |
CAS RN |
71749-03-6, 14166-21-3 | |
Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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